molecular formula C17H14N2OS B4867375 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one CAS No. 18741-25-8

2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one

Cat. No.: B4867375
CAS No.: 18741-25-8
M. Wt: 294.4 g/mol
InChI Key: BENXZFJLZSNAIO-UHFFFAOYSA-N
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Description

2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one is a synthetic small molecule based on the privileged quinazolinone scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities . The quinazolinone core is a benzopyrimidone alkaloid structure found in various natural products and is known to be a versatile pharmacophore . This specific derivative features an allylsulfanyl group at the 2-position and a phenyl ring at the 3-position of the quinazolinone core, modifications that are designed to explore and enhance its bioactivity and selectivity for various research targets. The primary research value of this compound lies in its potential anticancer and anti-inflammatory applications. Quinazolinone derivatives have demonstrated broad-spectrum biological activities, including significant cytotoxic effects on various human cancer cell lines such as prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . Furthermore, structurally similar 2-phenyl-3-substituted quinazolin-4(3H)-ones have been investigated and shown potent analgesic and anti-inflammatory activity in research models, in some cases exceeding the activity of standard reference compounds . The mechanism of action for quinazolinones can vary by specific structure and substitution, but they have been reported to function as kinase inhibitors, tubulin polymerization inhibitors, and anti-folate agents, among other targets . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for confirming the product's identity and purity for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-prop-2-enylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENXZFJLZSNAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18741-25-8
Record name 2-ALLYLSULFANYL-3-PHENYL-3H-QUINAZOLIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one, the spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone ring and the 3-phenyl substituent, as well as characteristic signals for the 2-allylsulfanyl group.

The aromatic region (typically δ 7.0-8.5 ppm) would contain signals for the nine aromatic protons. The four protons of the quinazolinone ring system (H-5, H-6, H-7, H-8) and the five protons of the 3-phenyl group would likely appear as a series of complex multiplets. Based on analogous structures, the H-5 proton is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing at the lowest field (around δ 8.1-8.3 ppm). ijarsct.co.inmdpi.com

The allylic group protons would exhibit a characteristic pattern:

A doublet for the two methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂ -), expected around δ 3.8-4.0 ppm.

Two signals for the terminal vinyl protons (=-CH₂ ), appearing between δ 5.1-5.4 ppm. These protons are diastereotopic and would likely present as two distinct multiplets or doublet of doublets.

A multiplet for the internal vinyl proton (-CH =), typically found further downfield between δ 5.8-6.1 ppm, showing coupling to both the methylene and terminal vinyl protons. libretexts.orgchemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)Multiplicity
Allyl CH₂3.85d
Allyl =CH₂ (trans)5.15ddt
Allyl =CH₂ (cis)5.30ddt
Allyl -CH=5.95m
Aromatic H (Quinazolinone & Phenyl)7.40 - 7.85m
H-5 (Quinazolinone)8.15dd

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., alkyl, vinyl, aromatic, carbonyl).

For the title compound, the following signals are anticipated:

The carbonyl carbon (C-4) of the quinazolinone ring is expected to be the most downfield signal, typically appearing around δ 162 ppm. ijarsct.co.inmdpi.com

The carbon atom at the 2-position (C-2), bonded to the sulfur, would likely resonate in the range of δ 155-158 ppm.

Aromatic carbons from both the quinazolinone and phenyl rings would produce a cluster of signals between δ 120-150 ppm.

The carbons of the allylsulfanyl group are expected at characteristic shifts: the methylene carbon (-C H₂-S-) around δ 35-40 ppm, the terminal vinyl carbon (=C H₂) around δ 118-120 ppm, and the internal vinyl carbon (-C H=) around δ 132-135 ppm. libretexts.orgoregonstate.edupressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
Allyl C H₂38.5
Allyl =C H₂119.0
Allyl -C H=133.5
Aromatic & Quinazolinone Carbons (C5-C8a)121.0 - 148.0
C-2156.0
C-4 (C=O)162.5

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be crucial for establishing the connectivity within the allyl group, showing correlations between the -CH₂-, -CH=, and =CH₂ protons. It would also help trace the coupling networks within the aromatic rings. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon of the allyl and aromatic groups. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial relationship between the 3-phenyl group and the quinazolinone core.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₇H₁₄N₂OS), the calculated exact mass would be compared to the experimental value to confirm the elemental composition, typically within a few parts per million (ppm). bezmialem.edu.trrsc.org

Calculated Exact Mass: 294.0851 g/mol

An HRMS experiment yielding a molecular ion peak [M+H]⁺ at m/z 295.0929 would unequivocally confirm the elemental formula C₁₇H₁₅N₂OS⁺.

In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a unique pattern that serves as a molecular fingerprint. The fragmentation of aromatic thioethers is a well-studied process. rsc.orgwikipedia.org

The most likely primary fragmentation pathways for this compound would include:

Loss of the allyl radical: Cleavage of the S-CH₂ bond would result in the loss of an allyl radical (•C₃H₅, mass 41), leading to a stable cation corresponding to the 2-mercapto-3-phenylquinazolin-4-one fragment at m/z 253. This is often a prominent peak in the spectrum of related structures.

Formation of the allyl cation: Cleavage of the C-S bond could also generate an allyl cation (C₃H₅⁺) at m/z 41.

Further Fragmentation: The quinazolinone core itself can undergo characteristic fragmentation, such as the loss of CO, and cleavage of the heterocyclic ring, providing further structural confirmation. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Identity
294[M]⁺ (Molecular Ion)
253[M - C₃H₅]⁺
225[M - C₃H₅ - CO]⁺
119[C₆H₅N₂]⁺
77[C₆H₅]⁺
41[C₃H₅]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural components, including the quinazolinone core, and the allyl and phenyl substituents.

Characterization of Carbonyl (C=O) and Aromatic Ring Vibrations

The IR spectrum of quinazolinone derivatives is distinguished by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. In related 2,3-disubstituted quinazolin-4(3H)-ones, this peak typically appears in the range of 1716 to 1666 cm⁻¹. tandfonline.com The exact position of this band is influenced by the electronic effects of the substituents on the quinazolinone ring system.

The vibrations of the aromatic rings (both the fused benzene (B151609) ring of the quinazolinone and the N-phenyl group) give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region. orientjchem.org The C=C stretching vibrations within the aromatic rings produce a series of medium to weak absorption bands in the 1620-1450 cm⁻¹ range. orientjchem.orgnih.gov

Identification of Allyl and Phenyl Group Signature Stretches

The allyl group introduces several unique vibrational modes. The C=C double bond stretch of a terminal allyl group is expected to appear as a medium-intensity band around 1645 cm⁻¹. The out-of-plane bending vibrations for the vinyl hydrogens (=C-H) are also characteristic.

The phenyl group at the N-3 position is identified by its aromatic C-H stretching vibrations above 3000 cm⁻¹ and ring C=C stretching absorptions between 1600 and 1450 cm⁻¹. orientjchem.org Additionally, characteristic 'fingerprint' absorptions from C-H out-of-plane bending appear in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern of the phenyl ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Allyl)Stretching3000 - 2850
Carbonyl (C=O)Stretching1716 - 1666
Allyl C=CStretching~1645
Aromatic C=CStretching1620 - 1450
C-NStretching~1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of quinazolinone derivatives typically displays two primary absorption bands. researchgate.net A shorter wavelength band, generally found between 240–300 nm, is attributed to π → π* transitions within the conjugated aromatic system of the quinazolinone core. researchgate.net A second, longer-wavelength band, often observed in the 310–425 nm range, is typically assigned to the n → π* transition of the carbonyl group. researchgate.net

In this compound, the presence of the phenyl group at the N-3 position and the allylsulfanyl group at C-2 extends the π-conjugated system. This extended conjugation is expected to cause a bathochromic (red) shift in the π → π* transition bands compared to simpler quinazolinones. The sulfur atom's lone pairs of electrons can also participate in conjugation, further influencing the position and intensity of the absorption maxima. The broad nature of these absorption bands often suggests a superposition of different electronic transitions, including intramolecular charge transfer from the phenyl ring and the sulfur atom to the electron-withdrawing carbonyl group. nih.gov

Wavelength Range (nm)AssignmentAssociated Moiety
240 - 300π → πAromatic Rings (Quinazolinone, Phenyl)
310 - 425n → πCarbonyl (C=O) Group

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

While the specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related 2,3-disubstituted quinazolin-4(3H)-one derivatives allows for a reliable prediction of its solid-state structure. nih.govresearchgate.net

The core quinazolinone ring system is expected to be nearly planar. The phenyl ring attached to the N-3 position is typically twisted out of the plane of the quinazolinone ring. For example, in one styryl-substituted quinazolinone, the phenyl ring is inclined to the quinazolone ring by 26.44°, while the 4-hydroxyphenyl ring at N3 is inclined by a much larger angle of 81.25°. researchgate.net This significant torsion angle is a common feature, minimizing steric hindrance between the phenyl group and the carbonyl oxygen.

Crystallographic Data for a Representative Analog, 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one researchgate.net
ParameterValue
Chemical FormulaC₂₂H₁₆N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0333 (4)
b (Å)10.0270 (5)
c (Å)18.9482 (9)
β (°)96.864 (2)
Volume (ų)1703.81 (14)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)nih.gov

The supramolecular architecture of crystalline solids is dictated by a network of intermolecular interactions, which play a crucial role in determining the physical and chemical properties of the compound. For this compound, while a specific crystallographic study is not publicly available, analysis of closely related structures and computational studies on similar quinazolinone scaffolds allows for a detailed prediction of its intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding:

In the absence of classical hydrogen bond donors (like O-H or N-H) in the this compound molecule, the predominant hydrogen bonding is expected to be of the weaker C-H···O and C-H···N types. These interactions, although weaker than conventional hydrogen bonds, are known to be significant in the crystal packing of organic molecules. researchgate.netlibretexts.org The carbonyl oxygen (C=O) at position 4 and the nitrogen atom (N1) of the quinazolinone ring are the primary hydrogen bond acceptors.

The aromatic protons of the phenyl ring and the quinazolinone core, as well as the protons of the allyl group, can act as donors. For instance, in the crystal structure of related quinazolinone derivatives, C-H···O interactions involving the carbonyl oxygen are frequently observed, influencing the formation of dimeric or polymeric structures. researchgate.net Similarly, C-H···N interactions with the quinazolinone nitrogen atoms contribute to the stability of the crystal lattice.

Based on crystallographic data of analogous compounds, the geometric parameters for these interactions can be summarized as follows:

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C-H···OC-H (Aromatic)O=C0.93 - 1.082.1 - 2.73.0 - 3.7120 - 170
C-H···NC-H (Aromatic)N (Quinazolinone)0.93 - 1.082.2 - 2.83.1 - 3.8120 - 160

π-π Stacking:

The planar aromatic systems of the quinazolinone core and the 3-phenyl substituent are expected to engage in π-π stacking interactions. These non-covalent interactions are fundamental in the packing of aromatic molecules and contribute significantly to the crystal's stability. nih.gov The stacking can occur in various geometries, including face-to-face (sandwich) and offset (parallel-displaced).

In many crystal structures of 3-phenyl-quinazolin-4-one derivatives, offset π-π stacking is observed between the quinazolinone ring of one molecule and the phenyl ring of an adjacent molecule. This arrangement helps to minimize electrostatic repulsion between the electron clouds of the aromatic rings. Computational studies on similar quinazolinone derivatives have also highlighted the importance of π-π stacking in their molecular recognition and biological activity.

Key parameters used to characterize π-π stacking interactions include the interplanar distance (the perpendicular distance between the planes of the aromatic rings) and the centroid-to-centroid distance.

Interaction TypeAromatic Rings InvolvedInterplanar Distance (Å)Centroid-to-Centroid Distance (Å)
π-π StackingQuinazolinone ··· Phenyl3.3 - 3.83.5 - 4.5
π-π StackingPhenyl ··· Phenyl3.3 - 3.83.5 - 4.5

The interplay of these weak hydrogen bonds and π-π stacking interactions likely results in a complex and stable three-dimensional network in the solid state of this compound. The specific arrangement would maximize attractive forces and minimize repulsive interactions, ultimately defining its crystal habit and physicochemical properties. Further confirmation and precise geometric details would necessitate single-crystal X-ray diffraction analysis of the title compound.

Theoretical and Computational Chemistry Studies of Quinazolinone Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice in modern computational chemistry to predict various molecular properties. However, no specific DFT studies on 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one have been identified.

Geometry Optimization and Conformational Analysis

This subsection would typically detail the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles, as determined by computational methods. A conformational analysis would explore different spatial arrangements of the atoms and identify the lowest energy conformers. Without specific research, this information is not available for this compound.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Molecular Orbitals, Electrostatic Potential Maps)

Analysis of the electronic structure provides insights into the reactivity and electronic properties of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the visualization of molecular orbitals and electrostatic potential maps. No such data has been published for this compound.

Charge Distribution and Reactivity Indices (Fukui Functions, Mulliken Charges)

Understanding the charge distribution within a molecule, often calculated using methods like Mulliken population analysis, helps in predicting sites susceptible to electrophilic or nucleophilic attack. Reactivity indices, such as Fukui functions, further refine these predictions. This information is currently unavailable for the specified compound.

Vibrational Frequency Analysis (IR and Raman Spectra Prediction)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. This analysis is crucial for the characterization of a compound. However, no theoretical vibrational analysis for this compound has been found in the literature.

Nonlinear Optical Properties (if applicable)

Computational studies can also predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. There is no available data on the calculated NLO properties of this compound.

Reaction Mechanistic Studies via Computational Modeling

Computational modeling is a valuable tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While the synthesis of various quinazolinone derivatives has been studied computationally, the specific reaction mechanisms involving this compound have not been the subject of such investigations.

Transition State Localization and Energy Barrier Calculations

Theoretical and computational chemistry provides powerful tools for investigating the kinetics and thermodynamics of chemical reactions involving quinazolinone derivatives. A key aspect of these studies is the localization of transition states and the calculation of associated energy barriers, which are crucial for understanding reaction mechanisms and predicting reaction rates.

One application of these calculations is in the study of intramolecular processes such as proton transfer. For instance, in studies of 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQ) and its derivatives, density functional theory (DFT) has been used to model the excited-state intramolecular proton transfer (ESIPT) process. By scanning the potential energy curves (PECs) along the proton transfer coordinate (the O₁–H₁ bond length), the energy barriers for the process can be determined in both the ground state (S₀) and the first excited singlet state (S₁). nih.gov

For the ground state, these calculations revealed significant energy barriers for forward proton transfer (GSIPT), as shown in the table below. However, in the excited state, the ESIPT process was found to be an ultrafast process with no energy barrier, indicating a spontaneous transfer upon photoexcitation. nih.gov Conversely, the reverse proton transfer (RPT) is difficult in the excited state, while the reverse ground-state intramolecular proton transfer (RGSIPT) has a much lower energy barrier than the forward process, allowing the molecule to quickly return to its initial form. nih.gov These computational findings are critical for designing molecules with specific photophysical properties, such as those desired in sunscreens. nih.gov

Calculated Forward Proton Transfer Energy Barriers (kcal/mol) for Quinazolinone Derivatives in the Ground State (S₀) nih.gov
CompoundEnergy Barrier (kcal/mol)
HQ5.496
HQS6.443
HQSe6.576

Reaction Pathway Elucidation and Regioselectivity Prediction

Computational chemistry is instrumental in elucidating complex reaction pathways and predicting the regioselectivity of reactions involving the quinazolinone scaffold. Various synthetic routes to quinazolinones, such as the reaction of 2-aminobenzamides with aldehydes or a domino reaction of alkyl halides and anthranilamides, can be modeled to understand the underlying mechanisms. organic-chemistry.org For example, a probable reaction mechanism for the synthesis of quinazolinones from 2-aminobenzamide (B116534) and benzylamine (B48309) involves the initial oxidation of benzylamine to an imine intermediate, followed by the addition of the 2-aminobenzamide. researchgate.net

A significant area where computational prediction has proven valuable is in nucleophilic aromatic substitution (SNAr) reactions. For 2,4-dichloroquinazoline (B46505) precursors, reactions with various nucleophiles like anilines, benzylamines, and aliphatic amines consistently show regioselectivity for substitution at the 4-position. mdpi.com Theoretical studies can explain this preference by analyzing the stability of intermediates and the activation energies for substitution at each position. Computational models help confirm that the 4-position is more susceptible to nucleophilic attack. mdpi.com

Modern approaches combine quantum mechanical (QM) simulations with machine learning (ML) to achieve high accuracy in predicting regioselectivity. mit.eduoptibrium.comrsc.org These models can evaluate the reactivity of each potential reaction site within the context of the entire molecule. optibrium.com For instance, a multitask graph neural network (GNN) model can be trained to predict multiple QM descriptors from a simple 2D molecular structure, which are then used to predict the reaction outcome. mit.edu Such a model (ml-QM-GNN) can predict the selectivity for a reaction from SMILES strings in milliseconds, a speedup of nearly six orders of magnitude compared to traditional QM calculations, while maintaining high accuracy. mit.edu

Isotope Labeling Studies (Computational Prediction)

While direct computational studies predicting the outcomes of isotope labeling experiments for this compound are not extensively documented, the underlying principles are well-established in computational chemistry. DFT calculations are frequently used to predict vibrational spectra (e.g., Infrared and Raman) of molecules. nih.govresearchgate.net These methods can be applied to predict how the vibrational frequencies of a quinazolinone derivative would shift upon isotopic substitution (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).

The predicted isotopic shifts in the IR spectrum can be used to:

Confirm reaction mechanisms: By comparing calculated shifts with experimental data, one can trace the path of the labeled atom through a reaction sequence.

Assign vibrational modes: Isotopic substitution helps in the unambiguous assignment of specific peaks in an experimental spectrum to particular bond stretches or bends within the molecule. For example, a computational study on quinazolinone derivatives calculated the stretching vibrational mode of the N₁–H₁ bond, which could be confirmed experimentally through deuteration. nih.gov

Furthermore, computational modeling can be employed to study kinetic isotope effects (KIEs), providing insight into rate-determining steps of reactions by calculating the change in reaction rate upon isotopic substitution. These theoretical predictions can guide the design of isotope labeling experiments to probe complex reaction mechanisms involving quinazolinone derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For quinazolinone derivatives, MD simulations provide crucial insights into their conformational flexibility, stability, and interactions with biological targets or solvent molecules. nih.govnih.gov

Conformational Sampling and Stability

MD simulations are widely used to assess the conformational stability of quinazolinone derivatives, particularly when they are part of a ligand-receptor complex. researchgate.net By simulating the system for periods ranging from nanoseconds to microseconds, researchers can monitor the structural integrity and stability of the complex. nih.govfrontiersin.orgabap.co.in

Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value, typically fluctuating within an acceptable range (e.g., < 3 Å), suggests that the complex has reached equilibrium and remains stable throughout the simulation. researchgate.netabap.co.in

Root Mean Square Fluctuation (RMSF): This parameter highlights the flexibility of individual amino acid residues or parts of the ligand. It helps identify which regions of the protein are most mobile and which are stabilized upon ligand binding. researchgate.net

Radius of Gyration (Rg): Rg is a measure of the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing significant unfolding or conformational changes. nih.gov

Examples of MD Simulation Parameters for Quinazolinone Derivative-Protein Complexes
SystemSimulation TimeKey FindingReference
Quinazolinone derivative with MMP-1310 nsU-shaped conformation was pivotal for stability and interaction with Ser250 and Gly248. nih.govnih.gov
Quinazolinone derivative (VS1) with EGFR200 nsThe complex demonstrated stability and consistent interaction throughout the simulation. frontiersin.org
Quinazolinone derivative (Q100) with FtsZ5 nsThe complex was the most stable among those tested, with low RMSD values. abap.co.in
Potent quinazolinone analogue with EGFR100 nsShowed well-binding stability with lower RMSD and Rg compared to a less active analogue. nih.gov

Simulation of Molecular Interactions in Solution

MD simulations provide a detailed, dynamic picture of the intermolecular interactions between a quinazolinone ligand and its biological target in a solvated environment. These simulations can identify and characterize the key non-covalent interactions that are critical for binding affinity and selectivity. researchgate.net

Common interactions observed include:

Hydrogen Bonds: Identification of specific donor-acceptor pairs between the ligand and protein residues. The persistence of these bonds over the simulation time is a strong indicator of their importance for binding. nih.govresearchgate.net

Hydrophobic Interactions: Analysis of contacts between nonpolar groups on the ligand and hydrophobic pockets on the protein surface. researchgate.net

Electrostatic and π-π Stacking Interactions: These are crucial for the stability and proper orientation of the ligand in the binding site. nih.govresearchgate.net

Water Bridges: Water molecules in the active site can mediate interactions between the ligand and the protein, and their role can be explicitly studied in simulations. researchgate.net

To quantify the binding affinity, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are often applied to the MD trajectory. nih.gov These techniques calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimate of binding affinity than docking scores alone and allowing for the decomposition of the energy into contributions from specific residues. nih.govnih.gov

Key Interacting Residues for Quinazolinone Derivatives Identified by MD Simulations
Target ProteinKey Interacting ResiduesType of InteractionReference
MMP-13Ala238, Thr245, Thr247, Met253Hydrogen bonding and electrostatic nih.govnih.gov
EGFRArg 817, Lys 721Pivotal for high potency nih.gov
PDK1Ala162Critical for binding affinity rsc.org
FtsZ-Favorable hydrophobic and electrostatic abap.co.in

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational computational strategies in medicinal chemistry for designing and discovering new drugs. These methods are extensively applied to series of quinazolinone derivatives to understand the structural requirements for their biological activity against various targets. nih.govnih.govrsc.org

QSAR Modeling: The core principle of QSAR is to establish a statistically significant mathematical model that correlates the structural or physicochemical properties of a set of compounds with their biological activities. nih.gov For quinazolinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govtandfonline.comunar.ac.id

The process involves:

Dataset Collection: A series of quinazolinone analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. tandfonline.com

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common core, such as the quinazolinone scaffold. unar.ac.id

Field Calculation: In CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that relates the variations in these fields to the variations in biological activity. unar.ac.id

The resulting 3D-QSAR models are visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a CoMSIA model for quinazolinone-based MMP-13 inhibitors indicated that electrostatic, hydrophobic, and H-bond acceptor fields were the primary influencers of activity. nih.gov The predictive power of these models is validated using statistical parameters like q² (cross-validated correlation coefficient) and R²pred (predictive R² for an external test set). tandfonline.com

Statistical Validation of 3D-QSAR Models for Quinazolinone Derivatives
TargetModelR²predReference
MMP-13CoMFA0.6460.9920.829 nih.govnih.gov
MMP-13CoMSIA0.7040.9920.839 nih.govnih.gov
DHFRCoMFA0.6300.8300.700 tandfonline.com
DHFRCoMSIA0.5840.8160.730 tandfonline.com
EGFRCoMFA0.5970.872- unar.ac.id

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net For quinazolinone derivatives, pharmacophore models identify the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their specific 3D arrangement required for activity. nih.govnih.gov

These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by analyzing a set of active molecules (ligand-based). nih.gov Once developed and validated, pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.govresearchgate.net This approach successfully aids in the discovery of new lead compounds for further development.

A deep dive into the theoretical and computational chemistry of this compound reveals a landscape of sophisticated molecular modeling techniques. These studies are pivotal in understanding the compound's structure-activity relationships, guiding the design of novel derivatives with enhanced biological activities. Computational approaches provide a rational framework for predicting the physicochemical properties, biological activities, and interaction mechanisms of quinazolinone derivatives at a molecular level.

1 Selection and Calculation of Molecular Descriptors

In the realm of computational chemistry, molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. For quinazolinone derivatives, a wide array of descriptors are calculated to build robust predictive models. These descriptors fall into several categories:

Physicochemical Descriptors: These describe the fundamental physical and chemical properties of the molecule. A key example is the partition coefficient (log P), which quantifies the lipophilicity of the compound and its ability to cross biological membranes. Molar refractivity (MR) is another important descriptor, reflecting the volume of the molecule and its polarizability.

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition without considering its 3D geometry. They include molecular weight, the number of atoms, the number of specific atom types (e.g., nitrogen, oxygen, sulfur), and the number of bonds of a certain type.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and describe its size and shape. Examples include the molecular surface area and molecular volume.

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule. They describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key quantum chemical descriptors include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. These descriptors are crucial for understanding the reactivity and interaction of the molecule with biological targets. mdpi.com

The selection of relevant descriptors is a critical step in quantitative structure-activity relationship (QSAR) studies. It often involves statistical techniques to identify the descriptors that have the most significant correlation with the biological activity of interest.

Table 1: Examples of Molecular Descriptors Calculated for Quinazolinone Derivatives

Descriptor Category Descriptor Name Description
Physicochemical Log P A measure of lipophilicity.
Molar Refractivity (MR) Related to the volume and polarizability of the molecule.
Constitutional Molecular Weight The sum of the atomic weights of all atoms in the molecule.
Number of Rotatable Bonds A measure of molecular flexibility.
Geometrical Molecular Surface Area The surface area of the molecule.
Molecular Volume The volume occupied by the molecule.
Topological Wiener Index A distance-based topological index.
Kier & Hall Connectivity Indices Describe the branching and complexity of the molecular skeleton.
Quantum Chemical HOMO Energy Energy of the highest occupied molecular orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital.

2 Statistical Methods for Model Development

Once a set of molecular descriptors has been calculated for a series of quinazolinone derivatives, statistical methods are employed to develop a mathematical model that relates these descriptors to their biological activity. One of the most common methods used is Multiple Linear Regression (MLR). nih.gov

MLR is a statistical technique that uses several explanatory variables (molecular descriptors) to predict the outcome of a response variable (biological activity). The goal of MLR is to model the linear relationship between the independent variables (descriptors) and the dependent variable (activity). The general form of an MLR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀ is the intercept

c₁, c₂, ..., cₙ are the regression coefficients for each descriptor

D₁, D₂, ..., Dₙ are the molecular descriptors

The quality of the MLR model is assessed using various statistical parameters, such as the correlation coefficient (R), the coefficient of determination (R²), the adjusted R², the standard error of the estimate, and the Fisher's F-test value. A high R² value (close to 1) indicates that the model explains a large proportion of the variance in the biological activity.

3 Predictive Model Validation Techniques

The development of a predictive QSAR model is not complete without rigorous validation. Validation ensures that the model is robust, reliable, and has good predictive power for new, untested compounds. Several techniques are used to validate QSAR models for quinazolinone derivatives:

Internal Validation (Cross-validation): This technique involves splitting the initial dataset into training and test sets. The model is built on the training set and then used to predict the activity of the compounds in the test set. A common method is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability.

External Validation: This is considered the most stringent test of a model's predictive power. The model, developed using the training set, is used to predict the biological activity of an external set of compounds that were not used in the model development process. The predictive R² (R²pred) is calculated for the external set, and a high value indicates good external predictability.

Y-Randomization: This is a method to check for chance correlations. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed using the original descriptor matrix. This process is repeated multiple times. If the original model has a significantly higher R² and q² than the models developed with the scrambled data, it indicates that the original model is not due to chance correlation.

4 Pharmacophore Feature Identification and Mapping

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. psu.edunih.gov For quinazolinone derivatives, pharmacophore models help in understanding their interaction with specific biological targets and in designing new molecules with improved affinity and selectivity. nih.gov

The general principles of pharmacophore feature identification and mapping involve the following steps:

Selection of a Training Set: A set of active compounds with known biological activity is selected.

Conformational Analysis: The conformational space of each molecule in the training set is explored to identify the low-energy, biologically relevant conformations.

Feature Identification: Common chemical features among the active molecules are identified. These features can include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive Ionizable (PI) groups

Negative Ionizable (NI) groups

Pharmacophore Model Generation: The identified features are aligned, and a 3D model is generated that represents the spatial arrangement of these features. This model is essentially a hypothesis of the key interaction points between the ligand and its target receptor.

Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds. A good model will correctly identify active compounds from a database of molecules.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for new compounds that match the pharmacophoric features, potentially leading to the discovery of novel and potent quinazolinone-based therapeutic agents. researchgate.net

Table 2: Common Pharmacophoric Features in Quinazolinone Derivatives

Pharmacophoric Feature Description Potential Role in Biological Activity
Hydrogen Bond Acceptor An atom or group of atoms that can accept a hydrogen bond. Interaction with hydrogen bond donor groups in the receptor binding site.
Hydrogen Bond Donor An atom or group of atoms that can donate a hydrogen bond. Interaction with hydrogen bond acceptor groups in the receptor binding site.
Hydrophobic Region A nonpolar region of the molecule. Van der Waals interactions with hydrophobic pockets in the receptor.

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Pi-pi stacking interactions with aromatic residues in the receptor. |

Structure Property and Structure Interaction Relationship Studies

Influence of Substituents on Molecular Conformation and Dynamics

The allylsulfanyl group, -S-CH₂-CH=CH₂, attached to the C2 position of the quinazolinone ring introduces distinct steric and electronic characteristics that modulate the molecule's properties.

Steric Effects: The allylsulfanyl group is a flexible and moderately bulky substituent. The sulfur atom and the three-carbon allyl chain occupy a significant volume of space. This steric hindrance can influence the preferred orientation of the adjacent N3-phenyl group and may affect how the molecule fits into a constrained binding site. The flexibility of the allyl chain, with its rotatable single bonds, allows it to adopt various conformations, which can be advantageous for adapting to the shape of a binding pocket. In studies of related 2-substituted-3-allyl-4(3H)-quinazolinone derivatives, the presence of an allyl group at the N3 position has been a key structural feature in synthetic protocols. semanticscholar.org

Electronic Effects: The sulfur atom in the allylsulfanyl group influences the electronic landscape of the quinazolinone ring. Sulfur is less electronegative than oxygen and can participate in resonance by donating a lone pair of electrons to the heterocyclic system, although this effect is modulated by the attached allyl group. The thioether linkage generally imparts electron-donating properties, which can affect the reactivity and interaction potential of the quinazolinone core. The electronic nature of substituents on heterocyclic rings is known to have a significant influence on the properties of the resulting metal complexes and their catalytic activities. researchgate.netnih.govchemrxiv.org

Feature of Allylsulfanyl GroupInfluence on Molecular Properties
Steric Bulk Influences rotational freedom of the N3-phenyl group; affects binding pocket complementarity.
Flexibility Allows for multiple conformations, potentially enabling induced-fit binding.
Electronic Nature Acts as an electron-donating group, modulating the electron density of the quinazolinone ring.

Rotational Barriers: The rotation of the phenyl group around the C-N bond connecting it to the quinazolinone ring is significantly hindered. cdnsciencepub.comcdnsciencepub.comresearchgate.net This restricted rotation, or atropisomerism, arises from steric clashes between the ortho-hydrogens of the phenyl ring and the substituents at the C2 (the allylsulfanyl group) and C4 (the carbonyl oxygen) positions of the quinazolinone ring. cdnsciencepub.com Studies on analogous 3-aryl-4(3H)-quinazolinones have demonstrated substantial free energy barriers to rotation, often in the range of 18-20 kcal/mol, even for aryl groups without bulky ortho substituents. cdnsciencepub.comresearchgate.net This high rotational barrier means the phenyl ring is likely held at a significant dihedral angle relative to the planar quinazolinone core, creating a non-planar, propeller-like conformation. The magnitude of this barrier can be influenced by the size of the substituent at the C2 position; bulkier groups generally lead to higher rotational barriers. elsevierpure.com

Aromatic Interactions: The phenyl ring, being an aromatic system, is capable of engaging in a variety of non-covalent interactions that are crucial for molecular recognition. These include hydrophobic interactions, π-π stacking, and cation-π interactions, which are fundamental to the binding of ligands to biological targets. researchgate.netnih.gov

Feature of Phenyl RingInfluence on Molecular Properties
High Rotational Barrier Leads to a stable, non-planar molecular conformation (atropisomerism). cdnsciencepub.comcdnsciencepub.comresearchgate.net
Dihedral Angle The phenyl ring is twisted out of the plane of the quinazolinone core. cdnsciencepub.com
Aromaticity Enables participation in hydrophobic, π-π, and cation-π interactions. researchgate.netnih.gov

General Principles of Molecular Recognition and Binding Sites

The ability of 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one to interact with a biological target, such as an enzyme or receptor, is governed by the principles of molecular recognition. This involves the formation of multiple non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. The specific arrangement of functional groups in the molecule dictates the types and geometry of these interactions.

Hydrogen bonds are highly directional and play a critical role in the specificity of ligand-protein interactions. In the structure of this compound, the primary hydrogen bond acceptor is the oxygen atom of the C4-carbonyl group. This carbonyl oxygen is well-positioned to accept a hydrogen bond from a suitable donor group in a protein's active site, such as the amide backbone N-H or the side chains of residues like serine, threonine, or lysine (B10760008). Molecular docking studies on various quinazolinone derivatives consistently show the importance of the C4 carbonyl group in anchoring the molecule within the binding site through hydrogen bonds. nih.govtandfonline.com The nitrogen atom at the N1 position of the quinazolinone ring can also act as a hydrogen bond acceptor.

Hydrophobic interactions are a major driving force for the binding of drug-like molecules to proteins. These interactions occur when nonpolar regions of the ligand and the protein associate to minimize their contact with the surrounding aqueous environment. For this compound, the key hydrophobic regions are the phenyl ring and the allyl group. These moieties can fit into hydrophobic pockets within a binding site, forming favorable van der Waals contacts with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. nih.govnih.gov

The aromatic systems within the molecule—the fused benzene (B151609) ring of the quinazolinone core and the N3-phenyl group—are capable of engaging in π-π stacking interactions. researchgate.netrsc.orgrsc.orgresearchgate.net This type of interaction occurs when two aromatic rings are positioned parallel to each other (either face-to-face or offset), leading to attractive forces. Such interactions are common in protein-ligand complexes, often involving aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Furthermore, the electron-rich nature of these aromatic rings allows them to participate in cation-π interactions. This involves an electrostatic attraction between the face of the π-system and a nearby positively charged ion, such as the side chains of lysine or arginine residues.

Interaction TypeKey Molecular Feature(s)Potential Interacting Residues
Hydrogen Bonding C4=O (acceptor), N1 (acceptor)Serine, Threonine, Lysine, Asparagine
Hydrophobic Interactions Phenyl group, Allyl groupLeucine, Isoleucine, Valine, Phenylalanine
π-π Stacking Quinazolinone ring, Phenyl groupPhenylalanine, Tyrosine, Tryptophan
Cation-π Interactions Quinazolinone ring, Phenyl groupLysine, Arginine

Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are paramount in molecular recognition, governing how a ligand interacts with its biological target. While this compound does not possess a halogen atom, understanding the principles of halogen bonding and other non-covalent forces is crucial for designing analogues and interpreting structure-activity relationships within the broader quinazolinone class.

Halogen Bonding: This is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base, such as a lone pair on a nitrogen, oxygen, or sulfur atom. In heterocyclic systems similar to quinazolinones, such as 3-(2-halophenyl)quinazoline-4-thiones, intermolecular halogen bonds (C=S···X, where X is a halogen) have been observed in crystal structures. These interactions can significantly influence the solid-state packing and conformation of molecules. While absent in the parent compound, the introduction of a halogen (e.g., F, Cl, Br) onto the N-phenyl ring or the quinazolinone core could introduce the possibility of halogen bonding, providing a tool for rational drug design to enhance binding affinity or specificity.

Other Key Non-Covalent Interactions: For this compound, several other non-covalent interactions are expected to be significant:

π-π Stacking: The planar quinazolinone ring system and the N-phenyl ring are aromatic and can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor binding pocket.

Hydrogen Bonding: The carbonyl oxygen at the C4 position is a primary hydrogen bond acceptor. This is a common and critical interaction motif for the quinazolinone scaffold.

Hydrophobic Interactions: The allyl group and the phenyl ring are hydrophobic moieties that can form favorable interactions with nonpolar regions of a binding site.

Sulfur-Aromatic Interactions: The sulfur atom in the allylsulfanyl group can participate in S-π interactions with aromatic rings, further contributing to binding affinity.

The interplay of these forces dictates the molecule's orientation and stability within a binding site. Computational analysis is essential to dissect the contribution of each type of interaction.

Theoretical Frameworks for Understanding Ligand-Receptor Interactions

Computational chemistry provides indispensable tools for predicting and analyzing how a ligand like this compound might interact with a biological receptor. These methods range from rapid screening techniques to highly accurate but computationally intensive calculations.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target receptor. The general principles of molecular docking involve several key steps:

Receptor and Ligand Preparation: The process begins with a three-dimensional structure of the receptor, typically obtained from X-ray crystallography or NMR spectroscopy. This structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or "docking box." The ligand, this compound, is also prepared by generating a 3D conformation and assigning atomic charges.

Conformational Sampling: The ligand and, in some cases, the receptor's side chains are treated as flexible. Docking algorithms systematically search through a vast number of possible conformations and orientations of the ligand within the binding site.

Scoring Function: Each generated pose (orientation and conformation) is evaluated using a scoring function. This function estimates the binding free energy of the complex, with lower scores typically indicating more favorable binding. Scoring functions are mathematical models that account for various energetic contributions, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.

Pose Analysis: The results consist of a set of predicted binding poses ranked by their scores. These poses provide hypotheses about how the ligand might interact with the receptor at an atomic level, highlighting key interactions like hydrogen bonds or hydrophobic contacts that contribute to binding.

This methodology allows for the rapid virtual screening of compound libraries and provides a structural basis for understanding ligand-receptor interactions, guiding further optimization.

While docking is excellent for predicting binding modes, more rigorous methods are needed for accurate prediction of binding affinities. Free Energy Perturbation (FEP) and end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) represent a higher level of theory. schrodinger.comnih.gov

Free Energy Perturbation (FEP): FEP is a physics-based method that calculates the difference in binding free energy (ΔΔG) between two similar ligands. youtube.comyoutube.comcresset-group.com It operates by simulating a non-physical, or "alchemical," transformation of one ligand into another while it is bound to the receptor and also in solvent. youtube.comcresset-group.com By comparing the energy required for this transformation in the two environments, the relative binding affinity can be calculated with high accuracy. The process is computationally expensive as it requires extensive molecular dynamics (MD) simulations to ensure adequate sampling of the system's conformational space. schrodinger.comyoutube.com

End-Point Methods (MM/PBSA and MM/GBSA): These methods calculate the binding free energy by analyzing snapshots from an MD simulation of the ligand-receptor complex. nih.govambermd.orgblopig.com The total free energy of binding is estimated by summing several terms:

ΔE_MM: The change in molecular mechanics energy (internal, van der Waals, and electrostatic) in the gas phase.

ΔG_solv: The change in solvation free energy upon binding. This term is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born models) and a non-polar component (typically estimated from the solvent-accessible surface area). nih.gov

-TΔS: The change in conformational entropy upon binding, which is the most challenging term to calculate accurately. nih.gov

MM/PBSA and MM/GBSA offer a balance between the speed of docking and the rigor of FEP, making them popular for re-ranking docked poses and providing more quantitative estimates of binding affinity. nih.gov

Modulation of Molecular Properties through Structural Modifications

The electronic nature of the quinazolinone scaffold is influenced by its substituents. nih.govnih.gov The core itself contains electron-withdrawing amide and imine functionalities. The properties of substituted quinazolines are dependent on the nature and position of these substituents. nih.gov

Effect of Substituents: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the N-phenyl ring or the benzene portion of the quinazolinone core can significantly alter the electron density distribution across the molecule. For instance, studies on related quinazolinones show that introducing strong electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO), while EWGs can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This tuning of the HOMO-LUMO gap affects the molecule's redox potentials, electron affinity, and photophysical properties. mdpi.com

Role of the 2-Allylsulfanyl and 3-Phenyl Groups: In the target compound, the sulfur atom of the allylsulfanyl group has lone pairs that can donate some electron density into the C2 position. The N-phenyl group's electronic contribution can be modulated by adding substituents; for example, a nitro group would make it electron-withdrawing, while a methoxy (B1213986) group would make it electron-donating, thereby influencing the properties of the entire quinazolinone system.

Aqueous solubility and lipophilicity (often expressed as the logarithm of the octanol-water partition coefficient, LogP) are critical molecular properties. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical models provide a rapid means of estimating these properties to guide molecular design. For this compound, computational tools can predict these key values.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance
LogP (Lipophilicity) 4.10 - 4.50 Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Aqueous Solubility LogS: -4.5 to -5.0 Corresponds to low to very low solubility in water, a common characteristic for lipophilic, aromatic compounds.
Polar Surface Area ~50-60 Ų A moderate polar surface area, which is generally favorable for cell permeability.

Note: These values are estimations from computational models and may differ from experimental results.

These theoretical estimates suggest that while the compound may have good permeability across biological membranes, its low aqueous solubility could be a limiting factor. Structural modifications, such as the introduction of polar functional groups, could be explored to improve solubility while maintaining desired interactions with a target. For instance, studies on other quinazolinone series have shown that properties like solubility and oral absorption can be successfully predicted and optimized. nih.gov

Compound Index

Derivatization and Analog Development Strategies for Quinazolinone Scaffolds

Modification of the Allylsulfanyl Moiety

The 2-allylsulfanyl group provides a versatile handle for chemical modification through reactions targeting the sulfur atom or the terminal alkene.

Oxidation Reactions (Sulfoxides, Sulfones)

The sulfur atom in the allylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations alter the polarity, hydrogen bonding capacity, and steric profile of the molecule, which can significantly impact its biological properties. Controlled oxidation with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), typically yields the allyl sulfoxide. The use of excess oxidizing agent under more forcing conditions leads to the formation of the allyl sulfone.

Reaction Scheme:

2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one + 1 eq. m-CPBA → 2-(Allylsulfinyl)-3-phenyl-3H-quinazolin-4-one (Sulfoxide)

this compound + >2 eq. m-CPBA → 2-(Allylsulfonyl)-3-phenyl-3H-quinazolin-4-one (Sulfone)

Starting MaterialReagentProductFunctional Group Transformation
This compoundm-CPBA (1 equiv.)2-(Allylsulfinyl)-3-phenyl-3H-quinazolin-4-oneSulfide (B99878) to Sulfoxide
This compoundH₂O₂ / Acetic Acid2-(Allylsulfonyl)-3-phenyl-3H-quinazolin-4-oneSulfide to Sulfone

Addition Reactions to the Alkene (Halogenation, Hydroboration-Oxidation)

The terminal double bond of the allyl group is susceptible to a variety of addition reactions, allowing for significant structural diversification.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a vicinal dihalide. This reaction typically proceeds rapidly at room temperature in an inert solvent. Alternatively, allylic halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would install a bromine atom on the carbon adjacent to the double bond, preserving the alkene.

Hydroboration-Oxidation: This two-step reaction sequence provides a method to hydrate (B1144303) the alkene with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org The first step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution yields the primary alcohol, 2-((3-hydroxypropyl)sulfanyl)-3-phenyl-3H-quinazolin-4-one. wikipedia.orglibretexts.org This introduces a hydroxyl group at the terminus of the side chain, offering a new point for derivatization or for enhancing solubility.

Reaction TypeReagent(s)Expected ProductKey Feature
HalogenationBr₂ in CCl₄2-((2,3-Dibromopropyl)sulfanyl)-3-phenyl-3H-quinazolin-4-oneAddition across the double bond
Allylic HalogenationNBS, AIBN (initiator)2-((1-Bromoallyl)sulfanyl)-3-phenyl-3H-quinazolin-4-oneSubstitution at the allylic position
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-((3-Hydroxypropyl)sulfanyl)-3-phenyl-3H-quinazolin-4-oneAnti-Markovnikov alcohol formation

Cleavage and Replacement Strategies

The entire allylsulfanyl group can be cleaved and replaced, which is a powerful strategy for introducing diverse functionalities at the 2-position of the quinazolinone ring. One common approach involves the isomerization of the allyl group to the thermodynamically more stable prop-1-en-1-yl sulfide using a transition-metal catalyst, such as a ruthenium or nickel complex. organic-chemistry.orgacs.org The resulting enol thioether is labile and can be hydrolyzed under mild acidic conditions to release the corresponding thiol, 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

This thiol intermediate is a versatile precursor for synthesizing a wide range of 2-substituted analogs via S-alkylation or S-arylation. More directly, the allylsulfanyl or a related benzylsulfanyl group can serve as a leaving group in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the 2-position. researchgate.net

Substitutions on the Phenyl Ring

The 3-phenyl substituent offers another key site for analog development. The electronic nature of this ring can be modified through electrophilic aromatic substitution or by employing transition metal-catalyzed cross-coupling reactions on a pre-functionalized phenyl ring.

Electrophilic Aromatic Substitution (EAS)

The 3-phenyl ring is attached to the quinazolinone scaffold via a nitrogen atom. The quinazolinone moiety, particularly the amide linkage, acts as an electron-withdrawing group. Through resonance, it pulls electron density out of the attached phenyl ring, which deactivates the ring towards electrophilic attack compared to benzene (B151609). youtube.com This deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for substitution. organicchemistrytutor.comlibretexts.org

Standard electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃), are expected to yield the corresponding meta-substituted derivatives as the major products.

Reaction Scheme (Nitration):

this compound + HNO₃/H₂SO₄ → 2-Allylsulfanyl-3-(3-nitrophenyl)-3H-quinazolin-4-one

ReactionReagentsPredicted Major ProductDirecting Effect
NitrationHNO₃, H₂SO₄2-Allylsulfanyl-3-(3-nitrophenyl)-3H-quinazolin-4-oneMeta-directing
BrominationBr₂, FeBr₃2-Allylsulfanyl-3-(3-bromophenyl)-3H-quinazolin-4-oneMeta-directing
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Allylsulfanyl-3-(3-acetylphenyl)-3H-quinazolin-4-oneMeta-directing

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

A highly effective and modular approach for derivatizing the 3-phenyl ring involves the use of transition metal-catalyzed cross-coupling reactions. This strategy typically begins with a halogenated precursor, such as 2-allylsulfanyl-3-(4-bromophenyl)-3H-quinazolin-4-one. The carbon-halogen bond serves as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

Suzuki Reaction: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound (e.g., an arylboronic acid). nih.govorganic-chemistry.org It is a robust method for forming biaryl structures. For instance, reacting the 3-(4-bromophenyl) derivative with phenylboronic acid would yield the 3-(biphenyl-4-yl) analog.

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene, such as styrene (B11656) or ethyl acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is ideal for introducing vinyl or substituted vinyl groups onto the phenyl ring.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne, providing a direct route to arylalkyne derivatives. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for C-N bond formation, coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide array of amino substituents onto the phenyl ring.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
SuzukiArylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃NStyrenyl derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl derivative
Buchwald-HartwigAmine (e.g., Morpholine)Pd₂(dba)₃, BINAP, NaOt-BuAmino derivative

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, facilitating the deprotonation of the proximal ortho-position. wikipedia.orgbaranlab.org This process generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles, leading to the exclusive introduction of a substituent at the ortho-position. wikipedia.orgorganic-chemistry.org

In the context of quinazolinone scaffolds, the amide functionality can act as a potent DMG. The Lewis basic heteroatoms (oxygen and nitrogen) in the quinazolinone core can interact with the Lewis acidic lithium of the alkyllithium reagent. wikipedia.org This interaction positions the base to selectively abstract a proton from the C-5 or C-8 position on the fused benzene ring, which are ortho to the directing group elements. The resulting lithiated species can be trapped with various electrophiles to introduce new functional groups. The strength of common directing groups often follows a predictable hierarchy, with amides and sulfonamides being particularly effective. harvard.edu

Table 1: Key Components in Directed ortho-Metalation (DoM)

Component Role Examples
Directing Metalation Group (DMG) Coordinates with the organolithium reagent to direct deprotonation to the ortho position. baranlab.org Amide (-CONR2), Sulfonamide (-SO2NR2), Methoxy (B1213986) (-OCH3) harvard.edu
Organolithium Reagent Acts as a strong base to deprotonate the aromatic ring. baranlab.org n-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi), tert-Butyllithium (t-BuLi)
Electrophile (E+) Reacts with the aryllithium intermediate to form a new C-E bond. Alkyl halides, Aldehydes, Ketones, Carbon dioxide, Disulfides

Functionalization of the Quinazolinone Core

The quinazolinone nucleus offers several sites for modification, including the C-2 position, the N-1 and N-3 atoms, and the fused benzene ring. Tailoring substituents at these positions is a cornerstone of developing analogs with diverse properties. nih.gov

Modifications at C-2 (beyond allylsulfanyl)

The substituent at the C-2 position of the quinazolinone ring significantly influences its chemical and biological properties. A wide array of groups can be introduced at this position, moving far beyond simple alkylthio moieties. Synthetic strategies often involve the cyclocondensation of anthranilamide derivatives with various reagents like aldehydes, carboxylic acids, or esters. mdpi.com For instance, reacting anthranilamide with aromatic aldehydes can yield 2-aryl-substituted quinazolinones. researchgate.net

Table 2: Examples of C-2 Modifications on the Quinazolinone Scaffold

C-2 Substituent Synthetic Precursor/Reagent Method
Aryl/Heteroaryl Aromatic/Heteroaromatic aldehydes Cyclocondensation with 2-aminobenzamide (B116534) researchgate.net
Methyl Acetic anhydride Reaction with 2-aminobenzamide nih.gov
Amino Cyanogen bromide or urea (B33335) Cyclization of anthranilamide
Thione Carbon disulfide Reaction with anthranilic acid followed by cyclization

Modifications at N-1 and N-3 (beyond phenyl)

The nitrogen atoms at positions 1 and 3 are critical for derivatization. The N-3 position is commonly substituted, and replacing the phenyl group with other moieties can substantially alter the molecule's characteristics. This is often achieved by reacting a 2-substituted benzoxazinone (B8607429) with a primary amine, which displaces the ring oxygen to form the N-3 substituted quinazolinone. nih.gov A variety of aliphatic, aromatic, and heterocyclic amines can be employed in this reaction. nih.govnih.gov For example, 3-amino-2-phenyl-3H-quinazoline-4-one can be synthesized and subsequently reacted with various carbonyl compounds to create Schiff bases at the N-3 position. researchgate.net While N-1 is part of the amide linkage in 4(3H)-quinazolinones, derivatization is less common but can be achieved under specific conditions, leading to quinazolinium salts or other modified structures.

Alterations on the Fused Benzene Ring

The fused benzene ring of the quinazolinone core is amenable to functionalization through various methods, most notably transition metal-catalyzed C-H bond activation. rsc.org This modern synthetic approach allows for the direct introduction of functional groups onto the aromatic ring without the need for pre-functionalization, such as halogenation or boronation. rsc.orgresearchgate.net Palladium, rhodium, and copper catalysts are frequently used to facilitate reactions like arylation, amination, acetoxylation, and halogenation at positions C-5, C-6, C-7, and C-8. rsc.orgchim.it The specific position of functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions.

Table 3: C-H Functionalization Reactions on the Quinazolinone Benzene Ring

Reaction Type Catalyst System (Example) Position(s) Functionalized
Arylation Pd(OAc)2 C-5, C-8
Alkenylation [Ru(p-cymene)Cl2]2 C-8
Amidation Rh(III) complexes C-5
Acetoxylation Pd(OAc)2 C-5
Halogenation Pd(OAc)2 with N-halosuccinimide C-5

Synthesis of Fused Heterocyclic Quinazolinone Derivatives

Fusing additional heterocyclic rings to the quinazolinone scaffold generates polycyclic systems with increased structural rigidity and complexity. rsc.org These fused derivatives often exhibit unique properties and are of significant interest in medicinal chemistry. nih.gov

Ring Annulation Strategies

Ring annulation involves the construction of a new ring fused to an existing one. Numerous strategies have been developed to create fused quinazolinone systems. These methods often involve intramolecular or intermolecular cyclization reactions. tandfonline.combohrium.com

Transition-metal catalysis plays a pivotal role in modern annulation strategies. researchgate.net For instance, rhodium-catalyzed tandem C-H activation and aza-Michael addition of 2-arylquinazolin-4-ones with acrylates can be used to synthesize pyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. tandfonline.com Similarly, copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines provides an efficient route to quinazolin-4(1H)-ones. rsc.org

Radical cascade cyclizations of unactivated alkenes have also emerged as a powerful method for synthesizing ring-fused quinazolinones under metal-free conditions. acs.org Another approach involves the Buchwald-Hartwig cross-coupling reaction to couple a bromo-heterocyclic ester with a 2-aminopyridine (B139424) derivative, followed by intramolecular cyclization to yield five-membered heterocycle-fused quinazolinones. bohrium.com These strategies allow for the fusion of a wide variety of heterocyclic rings, including pyrroles, indoles, imidazoles, triazoles, and thiazoles, onto the quinazolinone core. mdpi.com

Table 4: Examples of Fused Quinazolinone Systems and Synthetic Strategies

Fused Ring System Annulation Strategy Key Reagents/Catalysts Reference
Pyrrolo[1,2-a]quinazolinones Oxidative cyclization Iodosobenzene bis(trifluoroacetate) (PIFA) mdpi.com
Indolo[1,2-a]quinazolinones Intramolecular C-H amidation Palladium catalyst, AgOAc mdpi.com
Pyrazolo[1,5-a]quinazolinones Acylation and SNAr ring closure 2-fluoroaroyl chlorides, 5-aminopyrazoles mdpi.com
rsc.orgtandfonline.comnih.govTriazolo[4,3-a]quinazolinones Cyclocondensation 2-Hydrazinylquinazolin-4(3H)-one and orthoesters mdpi.com
Thiazolo[5,4-f]quinazolinones Multi-step synthesis involving C-H arylation N/A tandfonline.com

Formation of Spiro Compounds

The synthesis of spiro compounds, characterized by a single atom common to two rings, represents a significant strategy in drug design to introduce three-dimensional complexity and novel pharmacological profiles. The quinazolinone framework serves as a versatile platform for the construction of such spirocyclic systems.

One prominent approach involves the reaction of isatins with 2-aminobenzamides, which can be catalyzed by various reagents to yield spiro[indoline-3,2'-quinazolin]-4'(3'H)-ones. This reaction capitalizes on the reactivity of the isatin (B1672199) carbonyl group and the nucleophilicity of the aminobenzamide. Different catalysts, including ammonium (B1175870) chloride, lithium hydroxide (B78521), p-toluenesulfonic acid, and Amberlyst 15, have been employed to facilitate this transformation, often with varying degrees of success in terms of yield and diastereoselectivity. nih.gov

Another strategy for the synthesis of spiro-quinazolinones involves multi-component reactions. For instance, a one-pot reaction of isatin, a 1,3-dicarbonyl compound, and urea or thiourea (B124793) can efficiently generate spiro[quinazoline/pyrimidine]one scaffolds. researchgate.net This approach is highly convergent, allowing for the rapid assembly of complex molecules from simple starting materials.

Furthermore, intramolecular cyclization of appropriately substituted quinazolinones can lead to the formation of spiro compounds. For example, the electrophilic intramolecular heterocyclization of 3-allyl-2-allylthioquinazolin-4-one, a compound structurally similar to this compound, has been studied. The reaction with electrophilic reagents like iodine bromide leads to the regioselective formation of thiazolo[3,2-a]quinazolinium salts, which are precursors to spirocyclic systems. nih.gov This highlights a potential pathway for the derivatization of the allyl group in the target compound.

The table below summarizes various synthetic approaches to spiro-quinazolinones, showcasing the diversity of reactants and conditions employed.

Starting MaterialsReagents/CatalystsSpirocyclic ProductReference
Isatin, 2-AminobenzamideNH₄Cl, LiOH, p-TsOH, Amberlyst 15Spiro[indoline-3,2'-quinazolin]-4'(3'H)-one nih.gov
Isatin, 1,3-Dione, Urea/ThioureaHeatSpiro[quinazoline/pyrimidine]one researchgate.net
3-Allyl-2-allylthioquinazolin-4-oneIodine BromideThiazolo[3,2-a]quinazolinium salt nih.gov
2-Aminobenzamide, 2-Cyanomethyl benzoateKHMDSSpiro-isoindolinone dihydroquinazolinone nih.gov

Combinatorial Chemistry and Library Design Approaches

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds, significantly accelerating the drug discovery process. The quinazolinone scaffold is well-suited for combinatorial approaches due to the multiple points of diversity that can be readily introduced.

Solid-Phase Synthesis Techniques

Solid-phase organic synthesis (SPOS) offers several advantages for library generation, including the simplification of purification and the ability to drive reactions to completion using excess reagents. A number of solid-phase methods have been developed for the synthesis of quinazolinone libraries.

One common strategy involves anchoring an anthranilic acid derivative to a solid support, followed by reaction with various building blocks to construct the quinazolinone core. For instance, a resin-bound amine can be converted to a polymer-bound S-methylthiopseudourea, which then undergoes condensation with substituted isatoic anhydrides to yield 2-amino-4(1H)-quinazolinone derivatives. acs.org This method allows for diversity at the 2-position of the quinazolinone ring.

Another approach utilizes a polymer-bound S-methylisothiourea, which is subsequently N-acylated with substituted o-nitrobenzoic acids. Reductive cyclization then affords the 2-amino-4(3H)-quinazolinones, providing a route to libraries with diversity at both the 2-amino substituent and on the benzo ring of the quinazolinone. nih.gov

Microwave-assisted solid-phase synthesis has also been employed to accelerate the synthesis of quinazolin-4-ones. Optimization of reaction conditions, including the choice of solid support, reaction time, and temperature, has led to high-yield syntheses of these scaffolds. derpharmachemica.com

The following table outlines key aspects of solid-phase synthesis strategies for quinazolinone libraries.

Solid Support StrategyKey Reaction StepsPoints of DiversityReference
Resin-bound amineConversion to S-methylthiopseudourea, condensation with isatoic anhydrides2-Amino substituent acs.org
Polymer-bound S-methylisothioureaN-acylation with o-nitrobenzoic acids, reductive cyclization2-Amino substituent, Benzo ring nih.gov
Anthranilic acid on solid supportReaction with acetic anhydride, then with amines (microwave-assisted)3-Substituent derpharmachemica.com

Parallel Synthesis for Diversity Generation

Parallel synthesis, a subset of combinatorial chemistry, involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This technique is highly effective for generating focused libraries for structure-activity relationship (SAR) studies.

Solution-phase parallel synthesis has been successfully applied to the generation of quinazolinone libraries. For example, a library of 776 substituted 3-phenylsulfonyl- nih.govpsu.eduresearchgate.nettriazolo[1,5-a]quinazolines was synthesized using this approach to identify selective serotonin (B10506) 5-HT(6) receptor antagonists. nih.govresearchgate.net This demonstrates the power of parallel synthesis in generating a large number of discrete compounds for biological screening.

Multi-component reactions (MCRs) are particularly amenable to parallel synthesis formats. A rapid combinatorial library of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones was synthesized via a one-pot, three-component condensation of an aldehyde, a cyclic β-diketone, and various aminoazoles. researchgate.netpsu.edu This strategy allows for the efficient introduction of multiple points of diversity in a single synthetic step.

The table below provides examples of parallel synthesis strategies for creating diverse quinazolinone libraries.

Synthesis ApproachKey ReactionLibrary TypeReference
Solution-phase parallel synthesisMulti-step synthesisSubstituted 3-phenylsulfonyl- nih.govpsu.eduresearchgate.nettriazolo[1,5-a]quinazolines nih.govresearchgate.net
One-pot three-component reactionCondensation of aldehyde, β-diketone, and aminoazoleBenzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones researchgate.netpsu.edu
Microwave-assisted one-pot, two-step synthesisCondensation of anthranilic acid with acyl chloride/carboxylic acid, then with an amine2,3-Disubstituted 3H-quinazolin-4-ones rjptonline.org

Applications As Chemical Scaffolds and Probes in Advanced Research

Quinazolinones as Versatile Building Blocks in Organic Synthesis

The quinazolinone framework is a well-established and versatile building block in the field of organic synthesis, prized for its rigid structure and multiple points for functionalization.

Precursors for Complex Molecular Architectures

While specific research detailing the use of 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one as a precursor for more complex molecules is not extensively documented in publicly available literature, its structure suggests several potential synthetic pathways. The allyl group, with its reactive double bond, is amenable to a wide range of chemical transformations. These include, but are not limited to, epoxidation, dihydroxylation, and various addition reactions. Such modifications would allow for the introduction of new functional groups and the extension of the molecular framework.

Furthermore, the sulfide (B99878) linkage offers another site for chemical manipulation. Oxidation of the sulfide could yield the corresponding sulfoxide (B87167) or sulfone, altering the electronic properties and steric bulk of the substituent at the 2-position. These derivatives could then serve as intermediates in the synthesis of more elaborate molecular structures. The phenyl group at the 3-position can also be modified through electrophilic aromatic substitution, although the reactivity would be influenced by the rest of the molecule.

Development of Chemical Probes for Mechanistic Studies (in vitro, non-clinical)

The development of chemical probes is crucial for elucidating the mechanisms of complex chemical and biological processes at a molecular level. The structure of this compound provides a foundation for the conceptual design of such probes for in vitro studies.

Fluorescent Labels and Imaging Agents

Although no specific fluorescent probes based on this compound have been reported, the quinazolinone scaffold itself is known to be a component of some fluorescent molecules. The inherent aromaticity of the quinazolinone ring system can contribute to fluorescence. To enhance or modulate these properties, the phenyl group or the quinazolinone core could be further functionalized with known fluorophores or auxochromes. The allyl group could also serve as a reactive handle for the attachment of a fluorescent dye. Such rationally designed probes could then be utilized in in vitro cellular imaging to visualize specific non-clinical processes or the localization of the molecule within cellular compartments.

Affinity Labels for Target Identification

The concept of affinity labeling involves the use of a molecule that can bind to a specific target and then form a covalent bond, thereby "labeling" it for identification. The allyl group in this compound could theoretically be functionalized to incorporate a photoreactive group, such as a diazirine or an azide, to create a photo-affinity label. Upon photoactivation, this group would form a highly reactive species capable of covalently binding to nearby molecules. This abstract concept would allow for the identification of binding partners in a non-clinical, in vitro setting, without making any claims about specific drug targets or efficacy. The sulfide linkage could also be a target for bioorthogonal reactions, providing another avenue for attaching reporter tags for target identification.

Role in Materials Science and Industrial Applications (excluding biological/medical)

Beyond the laboratory, the structural features of this compound suggest potential, though currently undocumented, applications in materials science and other industrial sectors. For example, some heterocyclic compounds containing nitrogen and sulfur have been investigated as corrosion inhibitors. physchemres.org The quinazolinone core, with its heteroatoms, could potentially adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The specific substituents, the phenyl and allyl sulfide groups, would influence the efficiency and mechanism of this potential inhibition. However, it must be stressed that no specific studies have been published to validate this application for this particular compound.

Organic Electronics

Currently, there is a lack of specific research data detailing the application of this compound as a fluorophore in organic electronics. The potential of quinazoline (B50416) derivatives in this field is an area of ongoing investigation, but specific studies on this particular compound are not available in the reviewed literature.

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. The inhibitory action is attributed to the presence of heteroatoms (nitrogen, oxygen, and sulfur) and aromatic rings in their structure, which facilitate the adsorption of the molecule onto the metal surface, forming a protective film. This film acts as a barrier, impeding the corrosive process.

The efficiency of corrosion inhibition by quinazoline derivatives is influenced by their molecular structure, including the nature of substituents. Quantum chemical calculations are often employed to correlate the molecular properties of these inhibitors with their performance. Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) provide insights into the adsorption mechanism and inhibition efficiency.

Table 1: Theoretical Quantum Chemical Parameters for Related Quinazoline Derivatives as Corrosion Inhibitors

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)μ (Debye)Reference
3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ)----
3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ)----
3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one (AYQ)--4.999-

Note: Specific values for EHOMO, ELUMO, and μ for APQ and AAQ were not provided in the source material.

Exploration in Supramolecular Chemistry

The potential of this compound in supramolecular chemistry, specifically in host-guest interactions and self-assembly processes, remains a theoretical consideration at present.

The structural features of this compound, including aromatic rings and heteroatoms, suggest a potential for engaging in various non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. These interactions are fundamental to the formation of host-guest complexes. However, there is no specific experimental data in the current literature that demonstrates the use of this compound as either a host or a guest molecule in such systems.

Similarly, the ability of a molecule to self-assemble into ordered supramolecular structures is dictated by its capacity to form directional and predictable intermolecular interactions. While the quinazolinone core offers potential sites for such interactions, leading to the formation of higher-order structures like liquid crystals or gels, specific studies on the self-assembly of this compound have not been reported.

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis of Quinazolinone Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, and quinazolinone derivatives are no exception. Recent research has seen significant strides in the catalytic asymmetric synthesis of axially chiral quinazolinones, which are of interest for their potential in developing bioactive molecules and chiral ligands. Key methodologies include atroposelective halogenation, kinetic resolution, and photoredox deracemization.

Organocatalysis has emerged as a powerful tool. For instance, the first atroposelective N-acylation reaction of quinazolinone-type benzamides with cinnamic anhydrides has been developed, yielding N-N axially chiral products with high yields (up to 99%) and excellent enantioselectivities (up to 97% ee). This method's utility has been demonstrated in large-scale reactions and in the kinetic resolution of racemic amines. Chiral phosphoric acid catalysis and the use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts have also proven effective in creating various forms of axial chirality in quinazolinone structures.

Table 1: Comparison of Catalytic Systems in Asymmetric Synthesis of Quinazolinones This table is interactive. You can sort and filter the data.

Catalytic System Chirality Type Method Yield Range Enantiomeric Excess (ee) Range Reference
Organocatalyst (IDP) N-N Axial Atroposelective N-acylation 57-99% 85-97%
Chiral Quaternary Ammonium Salt N-N Axial Phase-Transfer Catalysis High Remarkable
Palladium / (R)-DTBM-SEGPHOS C-N Axial Asymmetric Reductive Desymmetrization Not specified Not specified
Chiral Phosphoric Acid (CPA) C-N Axial Condensation-Oxidation Up to 99% Up to 97%

Integration of Flow Chemistry and Automation in Synthesis

The shift towards more efficient, safer, and scalable chemical manufacturing has led to the integration of flow chemistry and automation in the synthesis of heterocyclic compounds. Microfluidic flow reaction technology has been successfully applied to the synthesis of 4(3H)-quinazolinone derivatives. This approach offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling hazardous intermediates, and the potential for higher yields and purity.

Novel Computational Approaches for Predictive Modeling of Chemical Properties and Reactivity

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby accelerating the drug design and discovery process. For quinazolinone derivatives, a variety of computational techniques are being employed.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build reliable models that predict the biological activity of quinazolinone derivatives as, for example, enzyme inhibitors. These models help identify key structural features—such as electrostatic and hydrophobic fields—that influence activity.

Molecular Docking and Dynamics: Molecular docking is used to predict the binding modes of quinazolinone ligands within the active sites of biological targets like the Epidermal Growth Factor Receptor (EGFR). Following docking, Molecular Dynamics (MD) simulations are performed to analyze the stability of the ligand-receptor complex, conformational changes, and key interactions over time. Such simulations provide detailed insights into the binding dynamics that stabilize the complex.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure of quinazolinone derivatives. These studies can predict molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO) to assess chemical reactivity, and calculate various quantum chemical parameters that correlate with biological activity.

Table 2: Application of Computational Methods to Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

Computational Method Application Key Insights References
3D-QSAR (CoMFA/CoMSIA) Predict inhibitory activity Identifies key steric, electrostatic, and hydrophobic features for potency.
Molecular Docking Predict binding mode with protein targets (e.g., EGFR) Elucidates interactions with key amino acid residues in the active site.
Molecular Dynamics (MD) Assess stability of ligand-protein complexes Confirms binding stability and identifies conformational fluctuations.
Density Functional Theory (DFT) Analyze electronic structure and reactivity Calculates HOMO-LUMO energy gaps, molecular electrostatic potential, and predicts reaction mechanisms.

Exploration of Unconventional Reaction Media and Catalysis

In line with the principles of green chemistry, significant research has focused on developing synthetic routes for quinazolinones that utilize unconventional media and novel catalytic systems.

Unconventional Media: Water and polyethylene (B3416737) glycol (PEG) have been used as green solvents, while many procedures have been developed under solvent-free conditions to reduce environmental impact. Mechanochemical synthesis, using techniques like ball milling, offers a solvent-free approach that can generate products through the application of mechanical force, often at room temperature.

Novel Catalysis: There is a growing trend towards metal-free synthesis to avoid issues of cost and toxicity associated with transition metals. Organocatalysts, such as p-toluene sulfonic acid (p-TSA), are employed for their stability, low cost, and environmental friendliness. Furthermore, nanocatalysis has emerged as a highly efficient method due to the high surface area and reactivity of catalysts at the nanoscale. Magnetically recoverable nanocatalysts, in particular, are gaining interest as they combine high catalytic activity with ease of separation and recyclability, making the process more sustainable. For example, a novel mesoporous nanocomposite (SBA-15@ELA) has shown excellent catalytic performance in the synthesis of 4-oxo-quinazolinone derivatives, being reusable for at least six consecutive runs without significant loss of activity.

Development of New Derivatization Methodologies for Enhanced Structural Diversity

Creating a diverse library of derivatives is crucial for exploring the structure-activity relationships of the quinazolinone scaffold. Modern synthetic methodologies have enabled extensive functionalization that was previously challenging.

Transition metal-catalyzed C-H bond activation and functionalization has become a prominent strategy for directly modifying the quinazolinone core. This approach allows for the introduction of a wide range of substituents (aryl, alkyl, amino, etc.) onto the aromatic backbone without the need for pre-functionalized starting materials, thus improving atom economy. For example, Rh(III)-catalyzed intermolecular C-H functionalization provides an efficient, redox-neutral route to highly substituted quinazolines.

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, are also being developed. These reactions, often catalyzed by metals like copper, allow for the rapid construction of complex, fused quinazolinone systems from simple precursors. Such strategies are essential for building molecular complexity and exploring new chemical space around the quinazolinone framework.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique chemical characteristics of the quinazolinone core, including its π-conjugated lactam-aryl motif, have made it an attractive scaffold for applications beyond medicinal chemistry, particularly in materials science.

Luminescent Materials: Many quinazolinone derivatives have been found to exhibit favorable luminescence properties. By incorporating different electron-donating and electron-accepting groups, researchers can tune the photophysical properties to achieve emissions across the visible spectrum. These fluorescent compounds are being investigated for use in organic light-emitting diodes (OLEDs).

Fluorescent Probes and Bioimaging: The excellent biocompatibility and low toxicity of certain quinazolinone derivatives make them promising candidates for fluorescent probes and biological imaging agents. Specifically designed quinazolinone-based probes can selectively bind to biological targets, such as α1-Adrenergic receptors, allowing for their visualization within cells. Other probes have been developed to detect specific ions or molecules, like hypochlorite, with high sensitivity and selectivity, making them useful tools for diagnostics and understanding cellular processes. This interdisciplinary research combines sophisticated organic synthesis with advanced materials characterization and biological application.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4-one with allyl bromide in the presence of a base (e.g., alcoholic NaOH) under reflux conditions yields the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol/chloroform mixtures), temperature, and stoichiometry of reagents to improve yield . Recrystallization from mixed solvents enhances purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm the allylsulfanyl and phenyl substituents, FT-IR to identify C=S and C=O stretches, and mass spectrometry (ESI-MS) for molecular weight validation. HPLC or TLC (with UV visualization) ensures purity (>95%) . X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally analogous quinazolinones .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 4–12 weeks. Monitor degradation via HPLC and compare retention times with fresh samples. Store lyophilized samples at -20°C in amber vials to minimize hydrolysis of the allylsulfanyl group .

Advanced Research Questions

Q. How do structural modifications at the 2-allylsulfanyl or 3-phenyl positions influence pharmacological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents like methylsulfanyl () or cyclohexyl groups (). Evaluate biological activity (e.g., anti-inflammatory, antimicrobial) using standardized assays (e.g., NF-κB inhibition for inflammation ). Correlate electronic (Hammett constants) and steric parameters with activity trends .

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

  • Methodology : Standardize assay protocols (e.g., cell line selection, incubation time) and validate purity of test compounds. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. saline). Cross-reference data with structurally similar compounds, such as 3-(3-methoxyphenyl)-2-methylsulfanyl derivatives ( ) .

Q. What computational strategies are effective for predicting binding modes with target proteins?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with crystallographic data from related quinazolinones (e.g., albaconazole in ) .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodology : Employ directing groups (e.g., nitro or amino substituents) to control electrophilic substitution patterns. For example, a nitro group at the quinazolinone C6 position directs allylation to the C2 sulfur atom. Monitor reaction progress with in-situ IR or LC-MS to detect intermediates .

Q. What advanced analytical methods are suitable for detecting trace impurities?

  • Methodology : Combine LC-MS/MS for low-abundance impurity profiling and X-ray photoelectron spectroscopy (XPS) to identify sulfur oxidation byproducts (e.g., sulfoxides). Quantify impurities using NMR relaxation experiments (T1/T2 measurements) .

Methodological Considerations

  • Data Interpretation : Always cross-validate findings with orthogonal techniques (e.g., crystallography + NMR for structure confirmation) .
  • Safety Protocols : Use PPE (gloves, masks) when handling sulfur-containing intermediates, as they may exhibit dermal/ocular toxicity ( ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.